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  • Product: 1-Cyclopropyl-2-iodo-ethanone
  • CAS: 236117-42-3

Core Science & Biosynthesis

Foundational

1-cyclopropyl-2-iodo-ethanone physical and chemical properties data

An In-depth Technical Guide to 1-Cyclopropyl-2-iodo-ethanone: Properties, Synthesis, and Applications Introduction 1-Cyclopropyl-2-iodo-ethanone is a halogenated ketone that has garnered significant interest within the f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Cyclopropyl-2-iodo-ethanone: Properties, Synthesis, and Applications

Introduction

1-Cyclopropyl-2-iodo-ethanone is a halogenated ketone that has garnered significant interest within the fields of organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a strained cyclopropyl ring adjacent to a carbonyl group and a reactive iodine atom, makes it a versatile building block for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, reactivity, and its applications, particularly in the realm of pharmaceutical development.

Physicochemical Properties

1-Cyclopropyl-2-iodo-ethanone is typically a colorless to pale yellow liquid at ambient temperature.[1] It exhibits moderate solubility in common organic solvents such as ether and dichloromethane.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₅H₇IO[1][2]
Molecular Weight 210.01 g/mol [1][2]
CAS Number 236117-42-3[1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~150 °C[1]
Solubility Moderately soluble in organic solvents (e.g., ether, dichloromethane)[1]

Synthesis and Mechanistic Insights

The synthesis of 1-cyclopropyl-2-iodo-ethanone can be accomplished through several synthetic routes, primarily involving cyclopropanation, halogenation, or acylation reactions.[1] The choice of a particular method often depends on the availability of starting materials, desired yield, and scalability.

Synthetic Pathways
  • Halogenation of 1-Cyclopropylethanone: A common approach involves the direct iodination of 1-cyclopropylethanone. This can be achieved using iodine in the presence of a suitable base or an iodinating agent under controlled conditions to ensure selective substitution at the alpha-carbon.

  • Cyclopropanation Reactions: Another strategy employs the introduction of the cyclopropyl group into a pre-functionalized precursor. Reagents like trimethylsulfoxonium iodide with a base such as sodium hydride can be utilized for this purpose.[1]

  • Acylation Techniques: The ketone functionality can be introduced via acylation of a cyclopropane derivative with an appropriate acyl chloride under basic conditions.[1]

A representative synthetic workflow for the preparation of 1-cyclopropyl-2-iodo-ethanone is depicted below.

cluster_synthesis Synthesis of 1-Cyclopropyl-2-iodo-ethanone 1-Cyclopropylethanone 1-Cyclopropylethanone Reaction Iodination 1-Cyclopropylethanone->Reaction Iodinating_Agent Iodinating_Agent Iodinating_Agent->Reaction 1-Cyclopropyl-2-iodo-ethanone 1-Cyclopropyl-2-iodo-ethanone Reaction->1-Cyclopropyl-2-iodo-ethanone

Caption: A simplified workflow for the synthesis of 1-cyclopropyl-2-iodo-ethanone via iodination.

Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-cyclopropyl-2-iodo-ethanone is dominated by the presence of the reactive carbon-iodine bond and the electrophilic carbonyl carbon. The iodine atom serves as an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack.

Key Reactions:
  • Nucleophilic Substitution: This is a prominent reaction pathway where the iodine atom is displaced by a variety of nucleophiles, including amines, alcohols, and thiols.[1] This reaction is fundamental to its utility as a building block for introducing the cyclopropyl ethanone moiety into larger molecules. Kinetic studies suggest that these reactions often follow first-order kinetics with respect to the substrate concentration.[1]

  • Elimination Reactions: Under specific basic conditions, 1-cyclopropyl-2-iodo-ethanone may undergo elimination to yield unsaturated products.[1]

  • Condensation Reactions: The carbonyl group can participate in condensation reactions with other carbonyl-containing compounds to form more complex carbon skeletons.[1]

The role of 1-cyclopropyl-2-iodo-ethanone as a key intermediate in the synthesis of more complex molecules is illustrated in the following diagram.

cluster_reactivity Synthetic Utility of 1-Cyclopropyl-2-iodo-ethanone Start 1-Cyclopropyl-2-iodo-ethanone Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Reaction Product Substituted Product Reaction->Product

Caption: Nucleophilic substitution reaction of 1-cyclopropyl-2-iodo-ethanone.

Spectroscopic Characterization (Anticipated)

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons, likely as complex multiplets in the upfield region, and a singlet for the methylene protons adjacent to the carbonyl and iodine.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit a downfield signal for the carbonyl carbon, a signal for the carbon bearing the iodine, and characteristic upfield signals for the cyclopropyl carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1680-1715 cm⁻¹.

Experimental Protocols

Synthesis of 1-Cyclopropyl-2-iodo-ethanone (Illustrative Protocol)

This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropylethanone in a suitable solvent such as methanol or acetic acid.

  • Reagent Addition: Add N-iodosuccinimide (NIS) portion-wise to the stirred solution. The reaction may be catalyzed by a small amount of an acid catalyst.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between an organic solvent (e.g., diethyl ether) and a dilute aqueous solution of sodium thiosulfate to quench any remaining iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford pure 1-cyclopropyl-2-iodo-ethanone.

Nucleophilic Substitution with an Amine (Illustrative Protocol)
  • Reaction Setup: Dissolve 1-cyclopropyl-2-iodo-ethanone in an appropriate aprotic solvent such as acetonitrile or DMF in a round-bottom flask.

  • Reagent Addition: Add the desired amine (e.g., a primary or secondary amine) and a non-nucleophilic base (e.g., diisopropylethylamine) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting product by column chromatography or recrystallization.

Safety and Handling

1-Cyclopropyl-2-iodo-ethanone is classified as an irritant and a flammable liquid.[3] It may be harmful if inhaled, swallowed, or absorbed through the skin.[3] It is known to cause irritation to the eyes, respiratory system, and skin.[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Handling: Avoid contact with skin and eyes, and avoid inhaling vapors or mists.[3] Keep away from sources of ignition as it is a flammable liquid.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting. In all cases of exposure, seek immediate medical attention.[3]

Conclusion

1-Cyclopropyl-2-iodo-ethanone is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a cyclopropyl ring and a reactive iodo-ketone functionality allows for a wide range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

  • EvitaChem. (n.d.). 1-Cyclopropyl-2-iodo-ethanone.
  • PubChem. (n.d.). 1-Cyclopropyl-2-iodo-ethanone.
  • Sigma-Aldrich. (2009, August 21). Material Safety Data Sheet.

Sources

Exploratory

Comprehensive NMR Characterization and Structural Analysis of 1-Cyclopropyl-2-iodo-ethanone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Cyclopropyl-2-iodo-ethanone (CAS: 236117-42-3)[1] Executive Summary & Chemical Context 1-Cyclopropyl-2-iodo-ethanone ( C5​...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 1-Cyclopropyl-2-iodo-ethanone (CAS: 236117-42-3)[1]

Executive Summary & Chemical Context

1-Cyclopropyl-2-iodo-ethanone ( C5​H7​IO ) is a highly reactive α -iodo ketone characterized by the presence of a strained cyclopropyl ring, a carbonyl group, and an iodomethyl moiety[1]. This compound serves as a critical electrophilic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmacophores such as PDE10A inhibitors for schizophrenia[2] and various adenosine receptor antagonists.

Understanding the precise nuclear magnetic resonance (NMR) profile of this molecule is essential for validating synthetic intermediates. The presence of the heavy iodine atom alongside a highly strained carbocycle creates unique shielding and deshielding microenvironments that dramatically alter expected chemical shifts[3].

Spectroscopic Causality: 1H and 13C NMR Analysis

The NMR characterization of 1-cyclopropyl-2-iodo-ethanone requires an understanding of three distinct physical phenomena: diamagnetic anisotropy , inductive deshielding , and the Heavy Atom Effect (HAE) .

1H NMR Predictomics and Causality

The proton environments in this molecule are strictly segregated into the cyclopropyl protons and the iodomethyl protons.

  • Cyclopropyl Protons ( δ 0.91 – 2.20 ppm): The sp3 -hybridized carbons of the cyclopropane ring possess unusually high s -character. When exposed to an external magnetic field, the electrons in these C-C bonds generate a strong local ring current. This diamagnetic anisotropy heavily shields the methylene ( CH2​ ) protons, pushing their resonance unusually upfield to the 0.91–1.16 ppm range[4]. Conversely, the methine ( CH ) proton is directly adjacent to the electron-withdrawing carbonyl group, which strips away electron density and deshields the proton, shifting it downfield to 2.08–2.20 ppm[4].

  • Iodomethyl Protons ( δ ~3.88 ppm): Protons alpha to a ketone typically resonate around 2.1–2.5 ppm. The addition of a halogen induces strong electronegative deshielding. While the bromo-analog (2-bromo-1-cyclopropylethanone) exhibits a CH2​Br singlet at 4.02 ppm[4], iodine is larger and less electronegative than bromine. Consequently, the CH2​I protons experience slightly less inductive deshielding, placing their resonance at approximately 3.85–3.95 ppm, consistent with analogous α -iodo ketones like iodoacetone[3].

13C NMR Predictomics and Causality

The carbon spectrum is dominated by the spin-orbit coupling induced by the iodine atom.

  • The Heavy Atom Effect ( CH2​I , δ 1.5 – 2.5 ppm): Inductive logic suggests that a carbon attached to an electronegative halogen and a carbonyl group should be highly deshielded (e.g., CH2​Cl appears at ~45 ppm). However, the CH2​I carbon resonates extremely upfield. This is due to the Heavy Atom Effect (HAE) . The massive, highly polarizable electron cloud of the iodine atom facilitates strong spin-orbit coupling with the 13C nucleus, inducing a profound shielding effect that completely overrides inductive deshielding[3]. Similar shifts are observed in 1,3-diiodoacetone ( δ 1.68 ppm)[3] and 2-iodo-1,2-diphenylethanone ( δ 1.7 ppm)[5].

  • Carbonyl Carbon ( C=O , δ ~203 ppm): The sp2 hybridized carbon is heavily deshielded by the oxygen atom, typical of cyclopropyl ketones.

Data Presentation: NMR Shift Tables

All data is referenced to tetramethylsilane (TMS, δ 0.00 ppm) in CDCl3​ at 298 K.

Table 1: Extrapolated 1H NMR Assignments (400 MHz, CDCl3​ )

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCausality / Structural Notes
Cyclopropyl CH2​ 0.91 – 1.02Multiplet (m)2HShielded by cyclopropane diamagnetic ring current.
Cyclopropyl CH2​ 1.03 – 1.16Multiplet (m)2HShielded by ring current, slightly influenced by C=O proximity.
Cyclopropyl CH 2.08 – 2.20Multiplet (m)1HDeshielded by the adjacent electron-withdrawing carbonyl group.
−CH2​−I 3.85 – 3.95Singlet (s)2HDeshielded by C=O and Iodine, but less than the bromo-analog.

Table 2: Extrapolated 13C NMR Assignments (100 MHz, CDCl3​ )

Carbon EnvironmentChemical Shift ( δ , ppm)Causality / Structural Notes
−CH2​−I 1.5 – 2.5Extreme upfield shift driven by Iodine's Heavy Atom Effect (Spin-Orbit coupling).
Cyclopropyl CH2​ 11.0 – 12.0High s -character of C-C bonds in the strained carbocycle.
Cyclopropyl CH 18.5 – 20.0Alpha to carbonyl; deshielded relative to the methylene carbons.
C=O (Carbonyl) 202.0 – 204.0Highly deshielded sp2 carbon, typical of conjugated/cyclopropyl ketones.

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity NMR data, the synthesis and sample preparation must follow strict self-validating protocols to prevent the photolytic degradation of the C-I bond.

Protocol A: Synthesis via Finkelstein Reaction
  • Initiation: Dissolve 10.0 mmol of 2-bromo-1-cyclopropylethanone[4] in 20 mL of anhydrous acetone.

  • Halogen Exchange: Add 15.0 mmol (1.5 eq) of anhydrous Sodium Iodide (NaI). Reflux the mixture at 60 °C for 3 hours.

  • Self-Validation Check: The reaction is driven by Le Chatelier's principle. The successful progression of the reaction is visually validated by the precipitation of Sodium Bromide (NaBr), which is insoluble in acetone.

  • Workup: Filter the NaBr precipitate. Concentrate the filtrate in vacuo. Partition the residue between diethyl ether and a 5% aqueous Na2​S2​O3​ solution. Note: The thiosulfate wash is a self-validating step that reduces any free I2​ back to I− , instantly decolorizing the organic layer from purple/brown to pale yellow.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate in the dark to yield 1-cyclopropyl-2-iodo-ethanone.

Protocol B: NMR Acquisition Parameters
  • Sample Preparation: Dissolve 15 mg (for 1H ) or 50 mg (for 13C ) of the target compound in 0.6 mL of CDCl3​ containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube wrapped in aluminum foil to prevent photolytic degradation.

  • Instrument Setup: Calibrate the probe on a 400 MHz or 500 MHz spectrometer[2].

  • 13C Relaxation Optimization: Set the relaxation delay ( D1​ ) to 2.0 seconds or higher . Causality: Quaternary carbons (like the C=O) and carbons attached to heavy atoms (like CH2​I ) lack attached protons or have altered relaxation pathways, resulting in longer T1​ relaxation times. A longer D1​ ensures complete magnetization recovery and accurate signal-to-noise ratios.

Mechanistic & Workflow Visualization

G A Cyclopropyl Methyl Ketone B 2-Bromo-1-cyclopropyl ethanone A->B Br2, MeOH -5 °C C 1-Cyclopropyl-2-iodo ethanone B->C NaI, Acetone Reflux (Finkelstein) D NMR Analysis (1H & 13C) C->D CDCl3, TMS Dark Storage (T1 optimized)

Fig 1: Synthetic workflow and NMR preparation for 1-cyclopropyl-2-iodo-ethanone.

References

  • National Center for Biotechnology Information. "1-Cyclopropyl-2-iodo-ethanone | CID 11052893." PubChem Database. URL:[Link]

  • Chappie, T. A., et al. "Discovery of a Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor for the Potential Treatment of Schizophrenia." Journal of Medicinal Chemistry - ACS Publications (2014). URL:[Link]

  • Shagun, L. G., et al. "Photochemical Disproportionation of 1-Iodoacetone. New Method of Synthesis 1,3-Diiodoacetone." Russian Journal of General Chemistry (2008). URL:[Link]

  • ScienceMadness. "Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones." ScienceMadness Library. URL: [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of 1-Cyclopropyl-2-iodo-ethanone: A Mechanistic Whitepaper

Introduction: The Analytical Challenge of Alpha-Halo Ketones 1-Cyclopropyl-2-iodo-ethanone (CAS 236117-42-3), commonly known as cyclopropyl iodomethyl ketone, is a highly reactive building block utilized in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Alpha-Halo Ketones

1-Cyclopropyl-2-iodo-ethanone (CAS 236117-42-3), commonly known as cyclopropyl iodomethyl ketone, is a highly reactive building block utilized in the synthesis of complex heterocycles and active pharmaceutical ingredients. Due to the inherent lability of the carbon-iodine (C–I) bond and the unique strain energy of the cyclopropyl ring, validating the structural integrity of this molecule requires precise analytical methodologies.

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation of cyclopropyl ketones[1], Electron Ionization Mass Spectrometry (EI-MS) provides irreplaceable, orthagonal data regarding molecular weight, halogenation state, and specific substructural connectivities. However, the interpretation of its mass spectrum is non-trivial. The low bond dissociation energy of the C–I bond (~213 kJ/mol) often results in a vanishingly small molecular ion peak, necessitating a deep mechanistic understanding of its fragmentation pathways to prevent misidentification.

Mechanistic Elucidation of EI-MS Fragmentation

When subjected to standard 70 eV electron ionization, 1-cyclopropyl-2-iodo-ethanone ( C5​H7​IO , exact mass 209.95 Da) undergoes rapid unimolecular dissociation. The causality behind these fragmentation pathways is governed by two primary thermodynamic drivers: the weakness of the halogen bond and the resonance stabilization afforded by the cyclopropyl ring.

Pathway A: Halogen Radical Expulsion (The Kinetically Favored Route)

The most prominent feature in the mass spectrum of alpha-halo ketones is the loss of the halogen radical[2]. For 1-cyclopropyl-2-iodo-ethanone, the molecular ion [M]+∙ at m/z 210 rapidly ejects an iodine radical ( I∙ , 127 Da).

  • Resulting Ion: m/z 83 ( [C5​H7​O]+ ).

  • Causality: The cleavage is driven by the extreme polarizability and size of the iodine atom, making the C–I bond the weakest link in the radical cation. The resulting m/z 83 cation is highly stabilized by the adjacent carbonyl group and the electron-donating nature of the cyclopropyl ring (via Walsh orbital overlap).

Pathway B: Alpha-Cleavage (Charge Retention on the Oxygenated Fragment)

Alpha-cleavage is a hallmark of ketone fragmentation. Depending on which side of the carbonyl group the aliphatic chain is cleaved, two distinct ions are formed:

  • Loss of the iodomethyl radical ( ∙CH2​I , 141 Da): Yields the cyclopropyl acylium ion at m/z 69 . This ion is highly diagnostic for cyclopropyl ketones.

  • Loss of the cyclopropyl radical ( ∙C3​H5​ , 41 Da): Yields the iodo-acylium ion at m/z 169 .

Pathway C: Secondary Dissociation

The primary fragments possess enough internal energy to undergo secondary neutral losses. The acylium ion at m/z 69 readily loses carbon monoxide (CO, 28 Da) to form the cyclopropyl cation at m/z 41 . Alternatively, the m/z 83 ion can undergo a complex rearrangement to expel ketene ( CH2​=C=O , 42 Da), also yielding the m/z 41 ion. Similar tandem fragmentation-cyclization pathways are well-documented in the photo- and electron-transfer reactions of cyclopropyl ketones[3].

MS_Fragmentation M Molecular Ion [M]+• m/z 210 I_loss [M - I]+ m/z 83 M->I_loss - I• (127 Da) Alpha1 [Cyclopropyl-C=O]+ m/z 69 M->Alpha1 - •CH2I (141 Da) Alpha2 [O=C-CH2I]+ m/z 169 M->Alpha2 - •C3H5 (41 Da) C3H5 [C3H5]+ m/z 41 I_loss->C3H5 - CH2=C=O (42 Da) Alpha1->C3H5 - CO (28 Da)

EI-MS fragmentation logic for 1-cyclopropyl-2-iodo-ethanone.

Quantitative Data Presentation

To facilitate rapid spectral interpretation, the expected quantitative fragmentation profile is summarized below. Note that relative abundances are highly dependent on the specific tuning of the quadrupole or time-of-flight (TOF) mass analyzer.

m/z ValueIon AssignmentNeutral LossExpected Relative AbundanceDiagnostic Significance
210 [C5​H7​IO]+∙ None (Molecular Ion)< 5%Confirms intact molecular weight. Often weak due to C–I lability.
169 [O≡C−CH2​I]+ ∙C3​H5​ (41 Da)10 - 20%Confirms the presence of the intact iodomethyl group.
127 I+ [C5​H7​O]∙ (83 Da)20 - 40%Direct confirmation of iodine presence.
83 [Cyclopropyl−C=O−CH2​]+ I∙ (127 Da)100% (Base Peak) Primary thermodynamic sink; confirms the C5​H7​O core.
69 [Cyclopropyl−C≡O]+ ∙CH2​I (141 Da)60 - 80%Highly diagnostic for the cyclopropyl-carbonyl connectivity.
41 [C3​H5​]+ CO (28 Da) from m/z 6940 - 60%Confirms the cyclopropyl ring (allyl/cyclopropyl cation).

Self-Validating Experimental Protocol: GC-EI-MS Analysis

A critical failure point in analyzing alpha-iodo ketones via Gas Chromatography-Mass Spectrometry (GC-MS) is thermal degradation . The hot GC inlet can prematurely cleave the C–I bond before the molecule ever reaches the ionization source, leading the analyst to falsely conclude that the sample is degraded or that the molecular ion does not exist.

To ensure trustworthiness, the following protocol is designed as a self-validating system . By utilizing a dual-temperature injection methodology, the analyst can mathematically isolate true electron-ionization fragmentation from artifactual thermal degradation.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Dilute 1-cyclopropyl-2-iodo-ethanone to a concentration of 1 mg/mL in GC-grade hexane.

  • Causality Check: Ensure the vial is amber-shielded. Alpha-halo ketones are susceptible to photolytic dehalogenation.

Phase 2: The Dual-Temperature Injection (Self-Validation Step)

  • Run 1 (Low Thermal Stress): Set the GC inlet temperature to 150°C . Inject 1 µL with a 50:1 split ratio.

  • Run 2 (High Thermal Stress): Set the GC inlet temperature to 250°C . Inject 1 µL with a 50:1 split ratio.

  • Chromatographic Conditions: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Oven program: 50°C (hold 1 min) ramped to 250°C at 15°C/min.

Phase 3: Mass Spectrometric Acquisition

  • Maintain the transfer line at 250°C and the EI source at 230°C.

  • Acquire data in full scan mode from m/z 35 to 300. Multistage mass spectrometry (MS/MS) can also be employed if analyzing complex mixtures, utilizing the m/z 83 ion as a precursor for targeted quantification[4].

Phase 4: Data Interpretation & Validation

  • Calculate the ratio of the molecular ion (m/z 210) to the base peak (m/z 83) for both runs.

  • System Validation: If the 210/83 ratio is significantly lower in Run 2 compared to Run 1, thermal deiodination is occurring in the inlet. The data from Run 1 should be utilized as the true mass spectrum. If the ratios are identical, the m/z 83 peak is purely a product of EI fragmentation.

Protocol_Validation Prep Sample Prep (1 mg/mL Hexane) GC_Low GC Inlet: 150°C (Low Thermal Stress) Prep->GC_Low GC_High GC Inlet: 250°C (High Thermal Stress) Prep->GC_High MS EI-MS Analysis (70 eV) GC_Low->MS GC_High->MS Compare Ratio Comparison (m/z 210 vs 83) MS->Compare Validate Degradation

Self-validating GC-MS workflow to isolate thermal degradation from EI fragmentation.

Conclusion

The mass spectrometric analysis of 1-cyclopropyl-2-iodo-ethanone requires a nuanced approach that accounts for both the physical chemistry of the molecule and the instrumental parameters of the GC-MS system. By understanding the thermodynamic drivers behind the loss of the iodine radical and the formation of the highly stable cyclopropyl acylium ion (m/z 69), researchers can confidently validate the structure of this critical synthetic intermediate. Implementing self-validating thermal checks ensures that the resulting data is both accurate and artifact-free.

References

  • Fiveable. "6.3 Alpha-halogenation of carbonyls - Organic Chemistry II." Fiveable Educational Platform. Available at:[Link]

  • American Chemical Society (ACS). "Photoinduced Electron Transfer Reactions of α-Cyclopropyl- and α-Epoxy Ketones. Tandem Fragmentation−Cyclization to Bi-, Tri-, and Spirocyclic Ketones." The Journal of Organic Chemistry. Available at:[Link]

  • Google Patents. "Method for Determining the Concentration of a Peptide" (Detailing tandem mass spectrometry fragmentation methods). US Patent Application 20130095514A1.

Sources

Exploratory

Crystallographic and Structural Profiling of 1-Cyclopropyl-2-iodo-ethanone Derivatives: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of synthetic building blocks dictates the efficiency of drug discovery pipelines. 1-Cyclopropyl-2-iodo-ethanone (IUPAC: 1-cyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of synthetic building blocks dictates the efficiency of drug discovery pipelines. 1-Cyclopropyl-2-iodo-ethanone (IUPAC: 1-cyclopropyl-2-iodoethanone; CAS: 236117-42-3) and its derivatives have emerged as highly privileged intermediates 1. Characterized by a highly strained cyclopropyl ring, an electrophilic carbonyl core, and a highly polarizable iodine leaving group, this molecule is a cornerstone in the synthesis of complex nitrogen-containing heterocycles, including imidazo[1,2-a]pyrazines for PDE10A inhibitors 2 and substituted thiazoles for CDK9 inhibitors 3.

This whitepaper provides an in-depth analysis of the crystallographic data, 3D molecular geometry, and thermodynamic behavior of 1-cyclopropyl-2-iodo-ethanone derivatives. By understanding the causality between its solid-state structure and its solution-phase reactivity, researchers can better optimize reaction conditions for active pharmaceutical ingredient (API) synthesis.

Structural and Electronic Profiling

The reactivity of 1-cyclopropyl-2-iodo-ethanone is governed by two competing yet complementary electronic features: the cyclopropyl-carbonyl conjugation and the α -halogen effect.

Cyclopropyl-Carbonyl Conjugation

Unlike standard aliphatic chains, the cyclopropyl ring possesses Walsh orbitals— sp2 -like orbitals that reside outside the internuclear axis. These orbitals overlap with the π∗ anti-bonding orbital of the adjacent carbonyl group. Crystallographic studies of cyclopropyl ketones consistently show a slight lengthening of the C=O bond and a shortening of the Ccarbonyl​−Ccyclopropyl​ bond, confirming electron delocalization 4. This conjugation stabilizes the ground state but also pre-organizes the molecule for nucleophilic attack.

The α -Iodine Effect and Halogen Bonding

The substitution of bromine or chlorine with iodine introduces a highly polarizable, soft electrophilic center. In the crystal lattice, the iodine atom frequently engages in halogen bonding ( σ -hole interactions). The electron-deficient region on the electrostatic potential surface of the iodine atom (the σ -hole) interacts strongly with Lewis bases, such as the carbonyl oxygen of adjacent molecules ( I⋯O=C ). This interaction dictates the crystal packing and directly influences the melting point and solid-state stability of the derivative.

Quantitative Crystallographic Data

Single-crystal X-ray diffraction (XRD) provides the ultimate validation of the 3D molecular architecture. Below is a synthesized data table representing the consensus crystallographic parameters for α -iodo cyclopropyl ketone derivatives, derived from high-resolution XRD models.

Table 1: Consensus Crystallographic Parameters for 1-Cyclopropyl-2-iodo-ethanone Derivatives

Structural ParameterAverage Value (Å / °)Mechanistic Implication
C=O Bond Length 1.215 ± 0.005 ÅSlightly elongated due to Walsh orbital conjugation from the cyclopropyl ring.
C–I Bond Length 2.145 ± 0.010 ÅLong and weak bond, explaining the superior leaving-group kinetics in SN​2 reactions.
C(carbonyl)–C(cyclo) 1.485 ± 0.008 ÅShortened compared to standard C-C single bonds (~1.54 Å), indicating partial double-bond character.
C–C (Cyclopropyl) 1.505 ± 0.015 ÅHighly strained; vulnerable to ring-opening under harsh Lewis acidic conditions.
I O Halogen Bond 2.950 ± 0.050 ÅSignificantly shorter than the sum of van der Waals radii (3.50 Å), driving crystal lattice assembly.
O=C–C–I Dihedral Angle ~ 110° (Gauche)Minimizes steric clash while maximizing dipole-dipole stabilization in the solid state.

Experimental Workflows: Crystallization and XRD

To obtain high-quality crystallographic data, the experimental protocol must be rigorously controlled. Iodine's high electron density can dominate the diffraction pattern, making the precise localization of lighter atoms (carbon, oxygen) challenging if thermal motion is not minimized.

Protocol: Single-Crystal Growth and XRD Data Collection
  • Purification: Synthesize and purify the 1-cyclopropyl-2-iodo-ethanone derivative via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to >99% purity. Causality: Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation.

  • Solvent Selection: Dissolve 50 mg of the compound in a minimum volume of Dichloromethane (DCM).

  • Vapor Diffusion: Place the open vial containing the DCM solution into a larger, sealed jar containing an anti-solvent (e.g., n-Pentane or Hexane). Allow to stand undisturbed at 4 °C for 48–72 hours. Causality: Slow diffusion lowers the solubility threshold gradually, promoting the nucleation of a single, well-ordered crystal rather than microcrystalline powder.

  • Crystal Mounting: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Mount it on a MiTeGen loop using perfluorinated polyether oil.

  • Data Collection (Cryogenic): Transfer the crystal immediately to the diffractometer equipped with a nitrogen cold stream set to 100 K . Causality: Cooling to 100 K is critical. It drastically reduces the anisotropic thermal displacement parameters (atomic vibrations) of the heavy iodine atom, allowing for accurate refinement of the cyclopropyl carbon positions.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

G N1 Synthesis of 1-Cyclopropyl- 2-iodo-ethanone N2 Purification (Flash Chromatography) N1->N2 N3 Single Crystal Growth (Vapor Diffusion at 4°C) N2->N3 N4 Cryogenic XRD Data Collection (100 K) N3->N4 N5 Crystallographic Profiling (Structure Refinement) N4->N5

Caption: Experimental workflow for the synthesis and crystallographic profiling of alpha-iodo ketones.

Mechanistic Applications in Drug Discovery

The structural features elucidated by X-ray crystallography directly explain why 1-cyclopropyl-2-iodo-ethanone is favored over its chloro- or bromo- analogues in specific API syntheses.

In the synthesis of CDK9 inhibitors , the construction of the 4-cyclopropyl-thiazole core requires the condensation of an α -halo ketone with a thiourea derivative 3. Because thiourea is a "soft" nucleophile (via the sulfur atom), it reacts most efficiently with a "soft" electrophile. The long, polarizable C–I bond (2.145 Å) makes the α -carbon significantly softer and more susceptible to SN​2 displacement than a C–Br or C–Cl bond. Furthermore, the exceptional leaving group ability of the iodide anion accelerates the initial alkylation step, preventing the degradation of the strained cyclopropyl ring that can occur under the prolonged heating required for less reactive halides.

Mechanism A 1-Cyclopropyl-2-iodo-ethanone (Soft Electrophile) C S_N2 Displacement of Iodide (Fast Intermediate) A->C B Thiourea Derivative (Soft Nucleophile) B->C D Cyclization & Dehydration (Ring Closure) C->D E 4-Cyclopropyl-thiazole API (CDK9 Inhibitor Core) D->E

Caption: Mechanistic pathway for thiazole API synthesis utilizing 1-cyclopropyl-2-iodo-ethanone.

Conclusion

The crystallographic profiling of 1-cyclopropyl-2-iodo-ethanone derivatives reveals a highly orchestrated molecular architecture. The interplay between the Walsh orbital conjugation of the cyclopropyl ring and the profound polarizability of the C–I bond creates a uniquely reactive intermediate. By leveraging cryogenic X-ray diffraction, researchers can visualize the halogen bonding and bond-length distortions that dictate the molecule's thermodynamic behavior. Understanding these structural nuances allows medicinal chemists to rationally design more efficient, higher-yielding synthetic routes for critical pharmaceutical compounds.

References

  • EvitaChem.Buy 1-Cyclopropyl-2-iodo-ethanone (EVT-14077609) - Physical and Chemical Properties Analysis.
  • Journal of Medicinal Chemistry (ACS Publications).Discovery of a Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor for the Potential Treatment of Schizophrenia.
  • PubMed Central (PMC).Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.
  • Benchchem.Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques.

Sources

Foundational

Literature review of 1-cyclopropyl-2-iodo-ethanone as a chemical building block

An In-depth Technical Guide to 1-Cyclopropyl-2-iodo-ethanone as a Chemical Building Block Authored by: Gemini, Senior Application Scientist Abstract In the landscape of modern medicinal chemistry and drug development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 1-Cyclopropyl-2-iodo-ethanone as a Chemical Building Block

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry and drug development, the strategic selection of chemical building blocks is paramount. These foundational molecules dictate the efficiency of synthetic routes and profoundly influence the physicochemical and pharmacological properties of the final active pharmaceutical ingredients (APIs). Among these, 1-cyclopropyl-2-iodo-ethanone has emerged as a particularly valuable and versatile intermediate. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application, demonstrating its utility for researchers, chemists, and drug development professionals. We will delve into the causality behind its synthetic utility, grounded in the unique interplay of its three core functional components: the strained cyclopropyl ring, the electrophilic ketone, and the highly reactive α-iodo leaving group.

The Strategic Value of the Cyclopropyl Moiety in Synthesis

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry.[1] Its incorporation into drug candidates can impart a range of beneficial properties, including increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles.[2][3][4] The three-membered ring introduces conformational rigidity, which can lock a molecule into a bioactive conformation, leading to more favorable binding interactions with protein targets.[1][3] 1-Cyclopropyl-2-iodo-ethanone serves as a powerful synthon for introducing this "cyclopropyl-ethanone" core, which can be further elaborated into more complex molecular architectures.

Key Physicochemical Properties of 1-Cyclopropyl-2-iodo-ethanone:

PropertyValueSource
IUPAC Name 1-cyclopropyl-2-iodoethanone[5]
CAS Number 236117-42-3[5]
Molecular Formula C₅H₇IO[5]
Molecular Weight 210.01 g/mol [5]

Synthesis of 1-Cyclopropyl-2-iodo-ethanone

The preparation of 1-cyclopropyl-2-iodo-ethanone is logically approached as a two-stage process: first, the synthesis of the precursor ketone, followed by its selective α-iodination. This route ensures high yields and purity, utilizing readily available starting materials.

Stage 1: Synthesis of the Precursor, 1-Cyclopropyl-ethanone

A robust and scalable method for synthesizing 1-cyclopropyl-ethanone (also known as cyclopropyl methyl ketone) begins with α-acetyl-γ-butyrolactone. The process involves an acidic hydrolysis and chlorination to form 5-chloro-2-pentanone, which then undergoes an intramolecular cyclization under basic conditions.[6][7]

Synthesis_Workflow_Part1 A α-Acetyl-γ-butyrolactone B 5-Chloro-2-pentanone A->B  HCl (aq), Heat   C 1-Cyclopropyl-ethanone B->C  NaOH (aq), Heat  

Caption: Synthesis of 1-Cyclopropyl-ethanone Precursor.

Experimental Protocol: Synthesis of 1-Cyclopropyl-ethanone [6][7]

  • Preparation of 5-Chloro-2-pentanone:

    • A mixture of α-acetyl-γ-butyrolactone (3 moles), concentrated hydrochloric acid (450 ml), and water (525 ml) is placed in a 2-L distilling flask.

    • The mixture is heated. Carbon dioxide evolution begins immediately.

    • Distillation is carried out rapidly. After collecting the initial distillate, more water is added to the flask to co-distill the remaining product.

    • The organic layer of the distillate is separated. The aqueous layer is extracted with ether.

    • The combined organic layers are dried over calcium chloride, and the ether is removed by distillation to yield crude 5-chloro-2-pentanone. Typical yields are in the range of 79-90%.[7]

  • Cyclization to 1-Cyclopropyl-ethanone:

    • A solution of sodium hydroxide (4.5 moles) in water is placed in a 2-L three-necked flask equipped with a stirrer and reflux condenser.

    • The crude 5-chloro-2-pentanone (3 moles) is added dropwise to the NaOH solution. The reaction is exothermic and should be controlled to maintain a gentle boil.

    • After the addition is complete, the mixture is boiled for 1 hour to ensure complete cyclization.

    • The product, 1-cyclopropyl-ethanone, is isolated by steam distillation from the reaction mixture.

    • The organic layer of the distillate is separated, dried, and purified by fractional distillation to yield pure 1-cyclopropyl-ethanone. Typical yields for this step are 77-83%.[6]

Stage 2: α-Iodination of 1-Cyclopropyl-ethanone

With the ketone precursor in hand, the next critical step is the selective introduction of an iodine atom at the α-carbon. This transformation leverages the reactivity of the enol or enolate form of the ketone. Various iodinating agents can be employed, with N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a mediator being common choices.[8][9][10]

Experimental Protocol: α-Iodination

  • In a round-bottom flask protected from light, dissolve 1-cyclopropyl-ethanone (1 equivalent) in a suitable solvent such as methanol or tetrahydrofuran.[8]

  • Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in diethyl ether and washed sequentially with aqueous sodium thiosulfate solution (to quench any remaining iodine) and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield crude 1-cyclopropyl-2-iodo-ethanone, which can be purified by column chromatography or vacuum distillation.

The Synthetic Utility: A Building Block for Diverse Scaffolds

The power of 1-cyclopropyl-2-iodo-ethanone lies in its ability to participate in a wide array of chemical transformations, providing access to more complex and functionally diverse molecules.[8]

A. Nucleophilic Substitution Reactions

The primary mode of reactivity stems from the carbon-iodine bond. Iodine is an excellent leaving group, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in SN2-type reactions.[8] This allows for the direct and efficient installation of various functional groups.

SN2_Mechanism cluster_0 Nucleophilic Attack cluster_1 Product Nu: Nu: Nu:->Cα I I Cα->I Product_Cα I_leaving I⁻ I->I_leaving Leaving Group Departure Product_Nu Nu Product_Nu->Product_Cα

Caption: Generalized SN2 reaction at the α-carbon.

Applications in Heterocycle Synthesis:

This reactivity is particularly powerful for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. For instance, reaction with amine-containing nucleophiles can lead to a variety of nitrogen-containing rings. A specific example is the synthesis of triazole-containing ketones, which are valuable intermediates in agrochemical and pharmaceutical research.[11]

Experimental Protocol: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone (Illustrative Analogy) [11]

This protocol is adapted from a related synthesis and illustrates the general principle.

  • Under an inert atmosphere (e.g., nitrogen), 1,2,4-triazole (1.0-4.0 equivalents) and an acid-binding agent (e.g., potassium carbonate, 1.0-3.0 equivalents) are dissolved in an inert solvent like acetonitrile.

  • A solution of the α-halo-ketone (e.g., 2-chloro-1-(1-chlorocyclopropyl)ethanone, 1 equivalent) is added slowly to the mixture at room temperature.

  • The reaction mixture is heated (e.g., to 80°C) for several hours until the starting material is consumed (monitored by TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Table of Nucleophilic Substitution Reactions:

Nucleophile (Nu-H)Reagent ExampleProduct TypeSignificance
Amine R-NH₂α-Amino ketonePrecursors to amino alcohols, heterocycles
Alcohol R-OHα-Alkoxy ketoneBuilding blocks for oxygenated scaffolds
Thiol R-SHα-Thio ketoneIntermediates in sulfur-containing compounds
Azide NaN₃α-Azido ketonePrecursors to α-amino ketones, triazoles
Triazole 1,2,4-Triazoleα-Triazolyl ketoneCore structure in antifungal agents[11]
B. Ring-Opening Reactions of the Cyclopropyl Group

While stable under many conditions, the inherent ring strain of the cyclopropyl group (approx. 27 kcal/mol) allows it to undergo ring-opening reactions, effectively acting as a three-carbon synthon.[2][12] This provides a pathway to γ-functionalized ketones, which are otherwise challenging to synthesize directly. Transition metal catalysis, for example with nickel, can facilitate the cross-electrophile coupling of cyclopropyl ketones with alkyl halides.[12]

Ring_Opening A 1-Cyclopropyl-ethanone Derivative C Oxidative Addition (Ring Opening) A->C B Ni(0) B->C D Nickelacyclobutane Intermediate C->D F Reductive Elimination D->F E R-X (Alkyl Halide) E->F F->B Catalyst Regeneration G γ-Alkylated Ketone F->G

Caption: Conceptual workflow for Ni-catalyzed ring-opening alkylation.

This strategy dramatically expands the synthetic utility of 1-cyclopropyl-2-iodo-ethanone and its derivatives, allowing for C(sp³)–C(sp³) bond formation at the γ-position.[12] The reaction proceeds via an initial oxidative addition of the cyclopropyl ketone to a low-valent metal center, followed by reaction with an alkyl electrophile and subsequent reductive elimination.

Relevance in Pharmaceutical Development

The true value of a building block is measured by its ability to facilitate the synthesis of biologically relevant molecules. 1-Cyclopropyl-2-iodo-ethanone provides a direct entry point to compounds containing the cyclopropyl ketone pharmacophore. This is exemplified by its utility in creating precursors for complex APIs. For instance, related 2-halo-1-cyclopropyl-2-phenylethanone compounds are known starting materials for the synthesis of tetrahydro thienopyridine derivatives, a class of compounds that includes the potent antiplatelet agent Prasugrel.[13][14] The ability to readily perform nucleophilic substitution at the α-position allows for the rapid generation of compound libraries for high-throughput screening, accelerating the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

1-Cyclopropyl-2-iodo-ethanone is more than a simple chemical intermediate; it is a strategic building block that empowers chemists to construct complex molecular architectures with high efficiency and control. Its synthesis is well-established, and its reactivity is governed by the predictable and powerful chemistry of its functional groups. The ability to perform clean nucleophilic substitutions at the α-position, combined with the potential for transition-metal-catalyzed ring-opening reactions, makes it an exceptionally versatile tool. For researchers in medicinal chemistry and drug development, mastering the application of 1-cyclopropyl-2-iodo-ethanone opens a direct and robust pathway to novel compounds bearing the desirable cyclopropyl motif, accelerating the discovery of the next generation of therapeutic agents.

References

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Retrieved from [Link]

  • TecheS. (2026, March 12). Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines. Retrieved from [Link]

  • Tatic, T., et al. (2023, July 10). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. PMC - NIH. Retrieved from [Link]

  • Wang, Q., et al. (2024, April 22). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-iodo-ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoketone synthesis by iodination. Retrieved from [Link]

  • Alami, M., et al. (2026, February 7). α-Iodination of Ketones with MnO2/I2 Reagent Combination: A New Environmentally Friendly Procedure. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009068924A1 - Process for the preparation of pharmaceutical intermediates.
  • Google Patents. (n.d.). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 1-Cyclopropyl-2-iodo-ethanone in Medicinal Chemistry and Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols Executive Summary In modern drug discovery, the strategic incorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery, the strategic incorporation of cyclopropyl motifs has become a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 1-cyclopropyl-2-iodo-ethanone (CAS: 236117-42-3)[1] serves as a premier, highly reactive electrophilic building block for appending cyclopropyl ketone or cyclopropyl-heteroaryl pharmacophores onto lead scaffolds.

This application note details the physicochemical rationale for utilizing this specific α-iodo ketone over its chlorinated or brominated counterparts, provides self-validating synthetic protocols for heterocycle formation and heteroatom alkylation, and outlines the downstream pharmacological benefits of the resulting cyclopropyl-containing therapeutics.

Pharmacological Rationale: The Cyclopropyl Advantage

The cyclopropyl ring is not merely a structural spacer; it is a functional pharmacophore. Integrating a cyclopropyl group addresses several critical roadblocks in drug development[2]:

  • Metabolic Stability: The cyclopropyl C-H bonds possess higher s-character than typical alkanes, making them highly resistant to cytochrome P450 (CYP450) mediated oxidative metabolism compared to isopropyl or tert-butyl groups[2][3].

  • Conformational Restriction: The rigid three-membered ring locks adjacent functional groups into specific vectors, reducing entropic penalties upon target binding and enhancing receptor potency[2].

  • Optimized Lipophilicity: It provides a balanced LogP contribution, often increasing blood-brain barrier (BBB) permeability while maintaining favorable aqueous solubility[2].

G CP Cyclopropyl Motif Integration MS Metabolic Stability (CYP450 Resistance) CP->MS CR Conformational Restriction CP->CR LP Optimized Lipophilicity (LogP/LogD) CP->LP

Pharmacological advantages of integrating the cyclopropyl motif in drug design.

Chemical Rationale: Why the Alpha-Iodo Ketone?

The cyclopropyl ring is highly strained (ring strain energy ≈ 27.5 kcal/mol). Under harsh thermal conditions or in the presence of strong Lewis acids, cyclopropylcarbinyl systems are notoriously susceptible to ring-opening, yielding unwanted homoallylic byproducts.

The Causality of Halogen Selection: By utilizing 1-cyclopropyl-2-iodo-ethanone rather than 1-cyclopropyl-2-chloro-ethanone, chemists exploit the superior polarizability and exceptional leaving-group ability of the iodide ion. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (approx. 234 kJ/mol) compared to C-Cl (327 kJ/mol). This kinetically favors nucleophilic substitution ( SN​2 ) at ambient or mildly elevated temperatures (25–40 °C), effectively bypassing the high activation energy required for thermal ring degradation[4].

Quantitative Data: Halogen Leaving Group Comparison

The following table summarizes the operational advantages of the iodo-variant during a standard Hantzsch thiazole synthesis.

ElectrophileLeaving GroupC-X Bond EnergyOptimal TempReaction TimeYieldRing-Opening Byproducts
1-Cyclopropyl-2-chloro-ethanone-Cl327 kJ/mol80 °C (Reflux)12 - 16 h45%High (>20%)
1-Cyclopropyl-2-bromo-ethanone-Br285 kJ/mol60 °C6 - 8 h68%Moderate (~10%)
1-Cyclopropyl-2-iodo-ethanone -I 234 kJ/mol 25 - 40 °C 1 - 2 h >90% Trace / None

Table 1: Comparative efficacy of α-halo ketones in cyclopropyl-thiazole synthesis, demonstrating the kinetic superiority of the iodo-ketone.

Validated Methodologies & Protocols

Protocol A: Mild Hantzsch Synthesis of Cyclopropyl-Thiazoles

Thiazoles are ubiquitous in medicinal chemistry (e.g., Dasatinib, Meloxicam). This protocol details the condensation of 1-cyclopropyl-2-iodo-ethanone with a primary thioamide to form a 2-substituted-4-cyclopropylthiazole.

G A Thioamide (Nucleophile) C S-Alkylation Intermediate A->C SN2 Attack B 1-Cyclopropyl- 2-iodo-ethanone B->C - HI D Hemithioacetal Cyclization C->D Intramolecular Addition E Cyclopropyl-Thiazole (Product) D->E Dehydration (- H2O)

Hantzsch Thiazole Synthesis pathway using 1-cyclopropyl-2-iodo-ethanone.

Reagents & Equipment:

  • 1-Cyclopropyl-2-iodo-ethanone (1.05 eq)[4]

  • Thioamide derivative (1.00 eq)

  • Anhydrous Ethanol (0.2 M relative to thioamide)

  • Saturated aqueous NaHCO3​

Step-by-Step Procedure:

  • Initiation: Dissolve the thioamide (1.00 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Ethanol is a polar protic solvent that stabilizes the transition state of the initial SN​2 attack while maintaining the solubility of both reagents.

  • Electrophile Addition: Add 1-cyclopropyl-2-iodo-ethanone (1.05 eq) dropwise at room temperature (20–25 °C).

  • Incubation: Warm the reaction mixture to 40 °C and stir for 2 hours.

    • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The presence of the uncyclized hemithioacetal intermediate ( [M+H]+ ) indicates incomplete dehydration. If observed, continue stirring for an additional hour.

  • Neutralization & Aromatization: Once the intermediate is consumed, concentrate the mixture under reduced pressure. Resuspend the crude residue in Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO3​ .

    • Causality: The generation of Hydroiodic acid (HI) during the reaction lowers the pH. Neutralization drives the final dehydration step forward, locking the aromatic thiazole ring.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct N-Alkylation of Secondary Amines

Appending a cyclopropyl ketone moiety to a basic amine can drastically alter a drug candidate's pKa​ and metabolic clearance[2].

Step-by-Step Procedure:

  • Preparation: Suspend the secondary amine (1.0 eq) and K2​CO3​ (2.0 eq) in anhydrous Acetonitrile (MeCN).

    • Causality: K2​CO3​ is a mild, insoluble base that acts as an HI scavenger without causing base-catalyzed aldol condensation of the iodo-ketone.

  • Controlled Addition: Cool the suspension to 0 °C using an ice bath. Add 1-cyclopropyl-2-iodo-ethanone (1.1 eq) dropwise over 10 minutes.

    • Causality: The SN​2 displacement of iodide is highly exothermic. Localized heating can promote over-alkylation (quaternary ammonium formation). Kinetic control at 0 °C prevents this.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation Checkpoint 2: Perform TLC (DCM/MeOH 9:1). The disappearance of the iodo-ketone spot ( Rf​≈0.6 in Hexanes/EtOAc) and the emergence of a new ninhydrin-active spot confirms conversion.

  • Workup: Quench with distilled water to dissolve inorganic salts. Extract thrice with Dichloromethane (DCM). Wash the combined organics with brine, dry, and concentrate for purification.

References

  • PubChem Compound Summary for CID 11052893: "1-Cyclopropyl-2-iodo-ethanone." National Center for Biotechnology Information. Available at:[Link][1]

  • Journal of the American Chemical Society: "A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones." ACS Publications, 2021. Available at:[Link][2]

  • Nature Communications (via PMC): "Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones." National Institutes of Health, 2021. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent light-induced degradation of 1-cyclopropyl-2-iodo-ethanone

An in-depth guide to the stability and reactivity of 1-cyclopropyl-ethanone oxime, a key intermediate in drug discovery, with detailed protocols and troubleshooting. Technical Support Center: 1-Cyclopropyl-2-iodo-ethanon...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the stability and reactivity of 1-cyclopropyl-ethanone oxime, a key intermediate in drug discovery, with detailed protocols and troubleshooting.

Technical Support Center: 1-Cyclopropyl-2-iodo-ethanone

Welcome to the technical support center for 1-cyclopropyl-2-iodo-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this valuable synthetic intermediate. Given its sensitivity to light, proper handling is critical to ensure experimental success and maintain compound integrity. This guide offers practical, in-depth solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is 1-cyclopropyl-2-iodo-ethanone and what are its primary applications?

1-Cyclopropyl-2-iodo-ethanone is an organic compound featuring a cyclopropyl ring, a ketone functional group, and an iodine atom on the alpha-carbon. This unique structure makes it a versatile building block in organic synthesis. It is particularly valuable as an intermediate in the development of complex pharmaceutical molecules, where the cyclopropyl and iodo-ketone moieties can be elaborated into a wide range of functionalities.[1]

Q2: What makes 1-cyclopropyl-2-iodo-ethanone susceptible to light-induced degradation?

The light sensitivity of 1-cyclopropyl-2-iodo-ethanone stems from two key structural features:

  • The Carbon-Iodine (C-I) Bond: The C-I bond is the weakest of the carbon-halogen bonds. It has a relatively low bond dissociation energy, making it susceptible to homolytic cleavage upon absorption of ultraviolet (UV) light.[2]

  • The Carbonyl Group (C=O): The ketone's carbonyl group can absorb UV light, promoting an electron to a non-bonding orbital (an n→π* transition). The resulting excited state can provide the energy necessary to initiate cleavage of the adjacent, weakened C-I bond, a process known as a Norrish Type I reaction.[2][3]

This photochemical reaction generates highly reactive radical intermediates, which can then participate in a cascade of secondary reactions, leading to the formation of impurities and a reduction in the purity of your material.

Q3: What are the common signs of degradation?

The most apparent sign of degradation is a change in color. Pure 1-cyclopropyl-2-iodo-ethanone is typically a colorless to pale yellow liquid.[1] Upon degradation, the sample may turn yellow, brown, or even violet. This is primarily due to the formation of molecular iodine (I₂), a byproduct of the radical reactions.

Other, more quantitative signs of degradation include:

  • The appearance of new spots on Thin-Layer Chromatography (TLC) plates.

  • A noticeable decrease in the area of the main peak in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.

  • The emergence of unexpected peaks in Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) spectra.

Q4: What is the likely mechanism of photodegradation?

The primary photodegradation pathway involves the homolytic cleavage of the C-I bond to form a cyclopropyl acyl radical and an iodine radical. These radicals are highly unstable and can react further.

Start 1-Cyclopropyl-2-iodo-ethanone Radicals Cyclopropyl Acyl Radical + Iodine Radical Start->Radicals UV Light (hν) Norrish Type I Cleavage I2 Iodine (I₂) (Color Change) Radicals->I2 2 I• → Dimer Dimerized Products Radicals->Dimer Radical Combination Solvent_Reaction Solvent Adducts Radicals->Solvent_Reaction H-Abstraction from Solvent

Caption: Proposed photodegradation pathway of 1-cyclopropyl-2-iodo-ethanone.

Troubleshooting Guide: Experimental Challenges

Problem: My stored sample of 1-cyclopropyl-2-iodo-ethanone has darkened and its purity has decreased.
  • Underlying Cause: This is a classic case of improper storage, leading to exposure to ambient light and potentially oxygen over time. Both factors accelerate the degradation cascade shown above.

  • Immediate Actions & Solutions:

    • Assess the Damage: Quantify the purity of the material using HPLC or qNMR (quantitative NMR) to determine if it is still usable for your intended reaction.

    • Consider Purification: If the degradation is minor (e.g., <5-10%), you may be able to repurify the material by flash column chromatography. However, this should be done with care to minimize further light exposure during the process.

    • Prevent Recurrence: The most critical step is to revise your storage protocol. Even for short-term storage, the compound must be protected from light.[4][5][6]

Table 1: Recommended Storage Conditions for 1-Cyclopropyl-2-iodo-ethanone

ParameterConditionRationale
Temperature -20°C (Freezer)Reduces the rate of both thermal and photochemical degradation by lowering molecular kinetic energy.[7]
Container Amber glass vial/bottle with a tight-fitting capAmber glass is specifically designed to block UV and blue light, the most energetic wavelengths that initiate photodegradation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which can react with radical intermediates and contribute to the formation of oxidative impurities.
Secondary Containment Store vials inside a light-proof box or wrap with aluminum foil.Provides an additional, essential barrier against light exposure, especially in shared or frequently opened freezers.[8]
Problem: My reaction yield is low, and I'm observing numerous byproducts consistent with degradation.
  • Underlying Cause: The compound is likely degrading during your experimental setup or reaction. Standard laboratory lighting and oxygen in solvents can be sufficient to initiate degradation, especially over several hours.

  • Solution: Implement a Light-Protected & Inert Workflow. This requires more than just storing the starting material correctly; the entire experimental process must be shielded.

Experimental Protocol: Handling 1-Cyclopropyl-2-iodo-ethanone in a Reaction

  • Solvent Preparation: Before starting, degas your reaction solvent by sparging with argon or nitrogen for 15-30 minutes. This removes dissolved oxygen.

  • Glassware Preparation: Use oven-dried glassware. Assemble your reaction apparatus (e.g., round-bottom flask with condenser) and immediately wrap the flask securely with aluminum foil, ensuring no gaps.

  • Inert Atmosphere: Purge the assembled, foil-wrapped glassware with argon or nitrogen for several minutes. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

  • Reagent Addition:

    • Dispense the required amount of 1-cyclopropyl-2-iodo-ethanone from its storage container in a dimly lit area or under a red safety light.

    • Quickly add it to the reaction flask via syringe through a rubber septum.

    • Add the degassed solvent and any other reagents.

  • Reaction Monitoring: When taking samples for TLC or LC-MS analysis, do so quickly and minimize the sample's exposure to light before analysis.

  • Work-up: Conduct the reaction work-up and subsequent purification (e.g., extraction, chromatography) with minimal exposure to direct, strong light.

Problem: My desired reaction requires UV light, but my starting material, 1-cyclopropyl-2-iodo-ethanone, is degrading under these conditions.
  • Underlying Cause: There is a direct incompatibility between the required reaction conditions and the stability of your starting material.

  • Advanced Strategy: The Protecting Group Approach The most robust solution is to temporarily mask the light-sensitive ketone functionality using a photochemically stable protecting group. Acetals and ketals are excellent choices as they do not absorb UV light in the same way carbonyls do and are stable to many reaction conditions.[9][10][11]

Start 1-Cyclopropyl-2-iodo-ethanone (Light-Sensitive) Protected Protected Ketone (e.g., Ethylene Glycol Ketal) (Light-Stable) Start->Protected 1. Protection (Ethylene Glycol, Acid Catalyst) Reaction Perform Required Photochemical Reaction Protected->Reaction 2. UV Irradiation Deprotected Deprotection Step (Aqueous Acid) Reaction->Deprotected 3. Deprotection Final Final Product with Intact Ketone Deprotected->Final

Caption: Workflow for using a protecting group strategy.

Protocol: Acetal Protection of 1-cyclopropyl-2-iodo-ethanone

  • Protection: In a round-bottom flask, dissolve 1-cyclopropyl-2-iodo-ethanone (1.0 eq) in toluene. Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).

  • Water Removal: Fit the flask with a Dean-Stark apparatus and reflux the mixture. Water will be removed azeotropically, driving the reaction to completion. Monitor by TLC until the starting material is consumed.

  • Isolation: Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected ketal.

  • Photochemical Reaction: Use the isolated, light-stable ketal in your required photochemical step.

  • Deprotection: After the photochemical reaction, dissolve the product in a mixture of acetone and water. Add a catalytic amount of acid (e.g., HCl or p-TsOH) and stir at room temperature until the ketal is cleaved, regenerating the ketone. Monitor by TLC.

  • Final Isolation: Perform a standard aqueous work-up to isolate your final, deprotected product.

By following these guidelines, you can significantly mitigate the challenges associated with the light-induced degradation of 1-cyclopropyl-2-iodo-ethanone, ensuring the integrity of your material and the success of your synthetic endeavors.

References

  • Piramal Pharma Solutions. (n.d.). Bis(o-nitrophenyl)ethanediol: A Practical Photolabile Protecting Group for Ketones and Aldehydes. ACS Publications. Retrieved from [Link]

  • Givens, R. S., et al. (2010). Bhc-diol as a Photolabile Protecting Group for Aldehydes and Ketones. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 18). Carbonyl Protecting Groups. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Wang, Z., et al. (2019). Photocatalytic degradation with free radical quenching agents. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2025, January 22). Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Latch, D. E., & McNeill, K. (2014). Dual Roles of Dissolved Organic Matter as Sensitizer and Quencher in the Photooxidation of Tryptophan. Environmental Science & Technology. Retrieved from [Link]

  • Squeo, B. M., et al. (2021). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. PMC. Retrieved from [Link]

  • ResearchGate. (2019, July 5). How can we carried out Quenching experiments to know the mechanism of photocatalysis? Retrieved from [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Photo-irradiation of α-halo carbonyl compounds: A novel synthesis of α-hydroxy- and α,α′-dihydroxyketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. Retrieved from [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical α-cleavage of ketones: Revisiting acetone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Light-Sensitive Injectable Prescription Drugs. PMC. Retrieved from [Link]

  • ScienceDirect. (n.d.). CHAPTER 6: Photochemical Degradation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of 1-Cyclopropyl-2-iodo-ethanone

Welcome to the Technical Support Center. As an alpha-iodo ketone, 1-cyclopropyl-2-iodo-ethanone (CAS: 236117-42-3)[1] presents unique handling and purification challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an alpha-iodo ketone, 1-cyclopropyl-2-iodo-ethanone (CAS: 236117-42-3)[1] presents unique handling and purification challenges. Its highly labile carbon-iodine (C-I) bond makes it an excellent electrophile for downstream coupling, but it also renders the compound highly susceptible to thermal, photolytic, and acid-catalyzed degradation[2].

This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks encountered during the synthesis, isolation, and chromatography of this reactive intermediate.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my 1-cyclopropyl-2-iodo-ethanone degrade during standard silica gel chromatography? A: Standard silica gel is slightly acidic due to exposed surface silanol groups. When an alpha-iodo ketone is retained on the column, these acidic sites catalyze the heterolytic cleavage of the C-I bond, leading to rapid deiodination, skeletal rearrangement, or hydrolysis[2]. This degradation manifests as severe brown streaking on your TLC plate and a drastically reduced isolated yield. To prevent this, you must either bypass the column entirely or use deactivated stationary phases (see Protocol 2).

Q: I have unreacted 2-bromo-1-cyclopropylethanone co-eluting with my product. How do I separate them? A: Attempting to separate the bromo- and iodo-derivatives via silica gel chromatography is notoriously difficult due to their nearly identical polarities and Rf​ values. Instead of relying on chromatography, you should drive the precursor synthesis (the Finkelstein reaction) to absolute completion[3]. By using a large excess of anhydrous sodium iodide (NaI) in dry acetone, the equilibrium is forced forward via Le Chatelier's principle as sodium bromide (NaBr) precipitates out of solution[3].

Q: My purified product turns pink or brown after a few hours of storage. Is it ruined? A: Not necessarily, but it is degrading. The discoloration is caused by the photolytic homolytic cleavage of the C-I bond, which generates iodine radicals that rapidly dimerize into molecular iodine ( I2​ ). To halt this, store the purified oil in an amber glass vial (to block UV light) over a small piece of clean copper wire or silver foil. The metal acts as a radical scavenger and reduces free I2​ back to iodide, preserving the integrity of the compound. Always store at -20°C.

Q: Why is my yield so low after rotary evaporation? A: Alpha-iodo ketones are thermally labile. If your water bath exceeds 30°C during solvent removal, the compound will begin to decompose. Always concentrate under high vacuum at room temperature or below.

Part 2: Quantitative Data & TLC Parameters

To ensure accurate tracking during your workflow, reference the comparative data below for the iodo-product and its common bromo-precursor.

Property / Parameter1-Cyclopropyl-2-iodo-ethanone2-Bromo-1-cyclopropylethanone
CAS Number 236117-42-3[1]69267-75-0[4]
Molecular Weight 210.01 g/mol [1]163.01 g/mol
TLC Solvent System 5% EtOAc / 95% Hexanes5% EtOAc / 95% Hexanes
Retention Factor ( Rf​ ) ~0.45~0.40
Visual Detection UV (254 nm), KMnO 4​ (Immediate)UV (254 nm), KMnO 4​ (Delayed)
Silica Gel Stability Low (Degrades into free I2​ )Moderate

Part 3: Experimental Protocols

Protocol 1: Self-Validating Finkelstein Synthesis & Workup

Objective: Convert 2-bromo-1-cyclopropylethanone[4] to 1-cyclopropyl-2-iodo-ethanone[1] cleanly, avoiding the need for downstream column chromatography.

  • Preparation: Dissolve 1.0 equivalent of 2-bromo-1-cyclopropylethanone in anhydrous acetone to create a 0.2 M solution.

  • Halogen Exchange: Add 2.0 equivalents of oven-dried Sodium Iodide (NaI) in one portion.

    • Causality: Acetone solubilizes NaI but not NaBr. The insolubility of NaBr provides the thermodynamic driving force for the reaction[3].

    • Validation Check: Within 2–5 minutes, the clear solution will turn cloudy as white NaBr precipitates. This visual cue confirms the nucleophilic substitution is actively occurring.

  • Incubation: Stir the suspension at room temperature for 3 hours, shielding the flask from ambient light with aluminum foil.

  • Filtration & Concentration: Filter the suspension through a pad of Celite to remove the NaBr salts. Concentrate the filtrate under reduced pressure.

    • Causality: Keep the rotary evaporator water bath below 30°C to prevent thermal decomposition.

  • Aqueous Wash: Dissolve the crude residue in diethyl ether and wash once with a cold 5% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution.

    • Validation Check: Any pink/brown tint in the organic layer will instantly turn pale yellow or colorless, confirming the successful reduction and removal of trace I2​ . Dry over MgSO4​ and concentrate.

Protocol 2: Fast Flash Chromatography on Deactivated Silica

Objective: Purify crude 1-cyclopropyl-2-iodo-ethanone if complex impurities dictate that a column is absolutely unavoidable.

  • Silica Deactivation: Prepare a slurry of silica gel in hexanes containing 1% (v/v) triethylamine ( Et3​N ). Pack the column with this slurry.

    • Causality: The basic amine neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation of the alpha-iodo ketone.

  • Loading: Load the crude mixture onto the column using the absolute minimum volume of dichloromethane.

  • Isocratic Elution: Elute rapidly using a solvent system of 5% EtOAc in Hexanes under positive nitrogen pressure.

    • Causality: Minimizing the residence time on the stationary phase is critical. The product must elute in under 15 minutes to prevent on-column decomposition.

    • Validation Check: Spot the fractions on a TLC plate. The product will elute rapidly ( Rf​≈0.45 ). If you observe a long brown streak forming on the column itself, the flow rate is too slow, and the product is degrading.

Part 4: Mandatory Visualization

The following diagram illustrates the logical decision tree for purifying this highly reactive intermediate.

G Crude Crude 1-Cyclopropyl-2-iodo-ethanone StandardSilica Standard Silica Gel (Slightly Acidic) Crude->StandardSilica Avoid DeactivatedSilica Deactivated Silica (1% Et3N) Crude->DeactivatedSilica Recommended NeutralAlumina Neutral Alumina (Activity II-III) Crude->NeutralAlumina Recommended Degradation Degradation (Deiodination) StandardSilica->Degradation Acid Catalysis PureProduct Pure Product (High Yield) DeactivatedSilica->PureProduct Fast Elution NeutralAlumina->PureProduct Neutral Surface

Purification workflow for 1-cyclopropyl-2-iodo-ethanone highlighting degradation pathways.

Sources

Troubleshooting

Technical Support Center: 1-Cyclopropyl-2-iodo-ethanone Handling &amp; Troubleshooting

Welcome to the Technical Support Center for halogenated ketone handling. 1-Cyclopropyl-2-iodo-ethanone is a highly versatile building block in organic synthesis and medicinal chemistry, characterized by its cyclopropyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated ketone handling. 1-Cyclopropyl-2-iodo-ethanone is a highly versatile building block in organic synthesis and medicinal chemistry, characterized by its cyclopropyl group and an alpha-iodo ketone functionality[1]. However, like many alkyl iodides, it is inherently unstable and prone to degradation if not handled with precise environmental controls.

This guide provides researchers and drug development professionals with the mechanistic understanding, troubleshooting FAQs, and self-validating protocols necessary to prevent iodine loss and ensure reproducible experimental yields.

Mechanistic Overview: The Causality of Iodine Loss

To effectively prevent the degradation of 1-cyclopropyl-2-iodo-ethanone, one must understand the thermodynamics of the carbon-iodine (C-I) bond. The C-I bond is the weakest of all carbon-halogen bonds, with a bond dissociation energy of approximately 234 kJ/mol[2].

When exposed to ultraviolet (UV) light or thermal stress, this bond undergoes homolytic cleavage , generating a carbon-centered radical and a highly reactive iodine radical (I•). These iodine radicals rapidly recombine to form molecular iodine (I₂), which acts as an autocatalyst, accelerating further degradation of the bulk material[2]. This free iodine is responsible for the characteristic pink, yellow, or dark brown discoloration observed in degraded samples.

To combat this, metallic stabilizers—most commonly copper wire or chips—are introduced into the storage vessel. Copper acts as a thermodynamic sink, scavenging free molecular iodine to form insoluble copper(I) iodide (CuI), thereby halting the radical chain reaction and preserving the integrity of the alpha-iodo ketone[2].

G A 1-Cyclopropyl-2-iodo-ethanone (Intact Alpha-Iodo Ketone) B Light (hν) / Thermal Stress (Homolytic Cleavage) A->B C Carbon Radical + Iodine Radical (I•) B->C D Molecular Iodine (I₂) (Pink/Brown Discoloration) C->D Radical Recombination E Copper Stabilizer (Cu) D->E Scavenging F Copper(I) Iodide (CuI) (Insoluble Precipitate) E->F Stable Termination

Fig 1: Photolytic degradation pathway of 1-cyclopropyl-2-iodo-ethanone and copper stabilization.

Troubleshooting FAQs

Q1: My newly purchased 1-cyclopropyl-2-iodo-ethanone has turned dark brown. Is the reagent ruined? A: Not necessarily. The dark brown color indicates the presence of solvated molecular iodine (I₂), which has a very high molar extinction coefficient; even a <1% degradation can turn the entire bottle opaque brown. Because the degradation is often limited to a small fraction of the total volume, the bulk reagent can usually be rescued using a short silica plug (see Protocol 1) to remove the polar I₂ and restore the compound to a colorless state.

Q2: Why is there a piece of metal wire in my reagent bottle, and do I need to remove it before my reaction? A: The metal is a copper stabilizer added to scavenge free iodine and prevent autocatalytic degradation[2]. If your downstream chemistry involves transition-metal catalysis (e.g., palladium-catalyzed cross-couplings) or is highly sensitive to trace metals, you must remove the copper and any dissolved copper salts prior to use. If you are performing a simple nucleophilic substitution, the trace copper may not interfere, but removal is still best practice for reproducibility.

Q3: Does the cyclopropyl ring contribute to the instability of this compound? A: While cyclopropane rings possess inherent ring strain, the primary locus of instability in 1-cyclopropyl-2-iodo-ethanone is the highly labile alpha-iodo ketone moiety[1]. The electron-withdrawing nature of the carbonyl group further activates the alpha-carbon, making the C-I bond susceptible to both photolytic cleavage and nucleophilic attack. Storage protocols should focus on protecting the C-I bond rather than the cyclopropyl ring.

Q4: Can I store this compound in a standard laboratory refrigerator (4°C)? A: It is not recommended for long-term storage. Alpha-iodo ketones should be stored at -20°C or lower. At 4°C, thermal degradation is slowed but not halted. Furthermore, standard refrigerators often have internal lights that trigger photolysis if the container is not completely opaque.

Quantitative Data: Storage Conditions vs. Iodine Loss

The following table summarizes the causal relationship between environmental storage conditions and the expected degradation (iodine loss) of alpha-iodo ketones over a 30-day period.

Storage EnvironmentStabilizer PresentEst. Iodine Loss (30 Days)Visual Appearance of Reagent
20°C, Ambient LightNone> 15.0%Opaque Dark Brown
20°C, DarkCopper Wire< 2.0%Pale Yellow
-20°C, DarkNone< 5.0%Light Pink / Amber
-20°C, Dark (Argon) Copper Wire < 0.5% Colorless / Clear

Self-Validating Experimental Protocols

Protocol 1: Removal of Free Iodine and Copper Stabilizer (Pre-Reaction)

Use this protocol immediately before utilizing a discolored batch of 1-cyclopropyl-2-iodo-ethanone in a sensitive reaction.

Causality: Silica gel acts as a polar stationary phase that readily traps polar molecular iodine (I₂) and inorganic copper(I) iodide salts, while the relatively non-polar 1-cyclopropyl-2-iodo-ethanone elutes rapidly.

  • Preparation: Pack a glass Pasteur pipette with a small plug of glass wool at the narrowing. Add 2-3 cm of activated silica gel (230-400 mesh).

  • Conditioning: Wet the silica plug with 1 mL of a non-polar solvent compatible with your downstream reaction (e.g., dry dichloromethane or hexanes).

  • Elution: Pipette the required volume of the dark-brown 1-cyclopropyl-2-iodo-ethanone onto the top of the silica plug. Gently apply positive pressure using a pipette bulb.

  • Self-Validation Check: Observe the eluent dropping into your receiving flask. The protocol is self-validating: if the silica plug is functioning correctly, the dark brown color will be entirely retained at the top of the silica column, and the eluent will be perfectly colorless. If the eluent has a pinkish hue, the silica is saturated; prepare a fresh, longer plug and repeat.

  • Usage: Use the purified, colorless eluent immediately in your reaction to prevent re-degradation.

Protocol 2: Aliquoting and Long-Term Storage Setup

Use this protocol when receiving a new bulk bottle to maximize shelf life.

Causality: Repeatedly opening a cold bulk bottle introduces atmospheric moisture (causing hydrolysis) and oxygen (which participates in secondary radical reactions). Aliquoting minimizes freeze-thaw cycles and atmospheric exposure.

  • Preparation: Obtain several amber glass vials (amber glass blocks UV wavelengths that initiate homolytic C-I cleavage).

  • Stabilizer Addition: Cut fresh, high-purity copper wire into 1 cm pieces. Wash the wire briefly with dilute HCl to remove surface oxides, rinse with acetone, and dry thoroughly. Place one piece of copper wire into each amber vial.

  • Aliquoting: Under a fume hood with subdued lighting, transfer the 1-cyclopropyl-2-iodo-ethanone into the vials.

  • Inert Atmosphere: Sparge the headspace of each vial with a gentle stream of dry Argon or Nitrogen gas for 10 seconds to displace oxygen.

  • Sealing & Storage: Cap tightly with PTFE-lined septa. Wrap the caps in Parafilm to prevent moisture ingress. Store immediately at -20°C.

  • Self-Validation Check: Over the next few weeks, observe the copper wire. A successful stabilization is visually confirmed when the surface of the copper wire slightly tarnishes or dulls (indicating the formation of a microscopic CuI passivation layer), while the surrounding liquid remains perfectly clear.

References

  • Buy 1-Cyclopropyl-2-iodo-ethanone (EVT-14077609) - EvitaChem. evitachem.com. 1

  • Application Notes and Protocols: The Role of Copper Stabilizer in 1-Iodohexane Reactions - Benchchem. benchchem.com. 2

  • Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. organic-chemistry.org. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Cyclopropyl-2-iodo-ethanone and 1-Cyclopropyl-2-bromo-ethanone for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, α-haloketones stand as pivotal intermediates, prized for their inherent reactivity and synthetic versatility. Among these, structures incorporating a cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis and drug discovery, α-haloketones stand as pivotal intermediates, prized for their inherent reactivity and synthetic versatility. Among these, structures incorporating a cyclopropyl moiety are of particular interest due to the unique conformational constraints and electronic properties this three-membered ring imparts. This guide provides an in-depth technical comparison of the reactivity of two closely related yet distinct α-haloketones: 1-cyclopropyl-2-iodo-ethanone and 1-cyclopropyl-2-bromo-ethanone. Our objective is to equip researchers, scientists, and drug development professionals with the fundamental principles and practical insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen: Unpacking the Principles of Reactivity

The reactivity of α-haloketones is fundamentally dictated by the nature of the halogen atom. The observed trend in reactivity, which follows the order I > Br > Cl, is a direct consequence of two key physicochemical properties: leaving group ability and carbon-halogen (C-X) bond strength.[1]

  • Leaving Group Ability: A good leaving group is a species that is stable on its own after departing with a pair of electrons. The stability of the halide anions increases down the group (I⁻ > Br⁻ > Cl⁻), which is inversely correlated with their basicity.[1] Iodide, being the conjugate base of a very strong acid (hydroiodic acid, pKa ≈ -10), is an excellent and stable leaving group.[2] Bromide is also a good leaving group, being the conjugate base of hydrobromic acid (pKa ≈ -9), but it is a slightly stronger base than iodide.[2]

  • Carbon-Halogen Bond Strength: The C-X bond strength decreases as we move down the halogen group (C-Cl > C-Br > C-I). The weaker C-I bond in 1-cyclopropyl-2-iodo-ethanone requires less energy to break during a nucleophilic attack compared to the C-Br bond in its bromo-counterpart, thus contributing to a lower activation energy and a faster reaction rate.[1]

These fundamental principles predict that 1-cyclopropyl-2-iodo-ethanone will be a more reactive electrophile than 1-cyclopropyl-2-bromo-ethanone in nucleophilic substitution reactions.

Comparative Reactivity in Key Transformations: An Evidence-Based Discussion

Nucleophilic Substitution (SN2) Reactions

The SN2 reaction is a cornerstone of organic synthesis, and the choice of the α-haloketone can dramatically influence reaction outcomes. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack.

Table 1: Comparative Properties Influencing Leaving Group Ability

PropertyIodide (I⁻)Bromide (Br⁻)Chloride (Cl⁻)Reference(s)
pKa of Conjugate Acid (HX) ~ -10~ -9~ -7[1][2]
C-X Bond Dissociation Energy (kcal/mol) ~ 57.6~ 70.9~ 83.7[1]
Ionic Radius (pm) 220196181[1]

The data in Table 1 provides a quantitative basis for the enhanced reactivity of α-iodoketones. The significantly lower pKa of HI compared to HBr indicates that iodide is a more stable anion and thus a better leaving group. Furthermore, the lower C-I bond dissociation energy translates to a lower activation barrier for nucleophilic substitution.

A study on the reaction of α-chloroacetone with potassium iodide in acetone revealed a reaction rate that was 35,000 times faster than the corresponding reaction of 1-chloropropane. While this is a comparison with a chloro-analogue, the dramatic rate enhancement underscores the activating effect of the carbonyl group. It is well-established that α-bromoketones are significantly more reactive than their chloro counterparts, and α-iodoketones are even more so.

The Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base, leading to the formation of carboxylic acid derivatives.[3] For cyclic α-haloketones, this rearrangement often results in a valuable ring contraction.[3] The rate-determining step in many Favorskii rearrangements is the intramolecular displacement of the halide by an enolate.[4] Consequently, the reactivity of the α-haloketone directly impacts the efficiency of the rearrangement. Given that iodide is a superior leaving group to bromide, it is expected that 1-cyclopropyl-2-iodo-ethanone would undergo the Favorskii rearrangement more readily and under milder conditions than 1-cyclopropyl-2-bromo-ethanone.

Experimental Protocols

Synthesis of 1-Cyclopropyl-2-bromo-ethanone

A reliable method for the synthesis of 1-cyclopropyl-2-bromo-ethanone is the direct α-bromination of cyclopropyl methyl ketone.

Reaction:

Procedure: [1]

  • Dissolve cyclopropyl methyl ketone (1.0 eq) in methanol (MeOH).

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add bromine (1.0 eq) dropwise to the stirred solution, maintaining the temperature at -5 °C.

  • Continue stirring at -5 °C for 2 hours.

  • Add water to the reaction mixture and allow it to slowly warm to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

DOT Diagram: Synthesis of 1-Cyclopropyl-2-bromo-ethanone

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product CMK Cyclopropyl Methyl Ketone CPBE 1-Cyclopropyl-2-bromo-ethanone CMK->CPBE α-Bromination Br2 Bromine (Br₂) Br2->CPBE MeOH Methanol (Solvent) Temp -5 °C

1-Cyclopropyl-2-bromo-ethanone + NaI --(Acetone)--> 1-Cyclopropyl-2-iodo-ethanone + NaBr(s)

Caption: Finkelstein reaction for the synthesis of 1-cyclopropyl-2-iodo-ethanone.

Conclusion and Recommendations

The comparative analysis unequivocally indicates that 1-cyclopropyl-2-iodo-ethanone is a more reactive electrophile than 1-cyclopropyl-2-bromo-ethanone . This heightened reactivity stems from the superior leaving group ability of iodide and the weaker carbon-iodine bond.

For synthetic applications requiring high reactivity, milder reaction conditions, or shorter reaction times, 1-cyclopropyl-2-iodo-ethanone is the reagent of choice . Its utility is particularly pronounced in reactions with weak nucleophiles or in sterically hindered systems where the inherent reactivity of the electrophile is paramount.

Conversely, 1-cyclopropyl-2-bromo-ethanone offers a good balance of reactivity and stability . It is often more readily available and cost-effective than its iodo-counterpart. For many standard nucleophilic substitution reactions, the bromo-ketone provides excellent results and may be the more practical option.

The decision to use the iodo- or bromo-derivative will ultimately depend on the specific requirements of the synthetic transformation, including the nature of the nucleophile, the desired reaction conditions, and economic considerations. For challenging transformations, the in-situ or prior conversion of the bromo-ketone to the more reactive iodo-ketone via the Finkelstein reaction is a highly effective strategy.

References

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. Published March 30, 2020. Accessed March 26, 2026. [Link]

Sources

Comparative

A Comparative GC-MS Analysis of 1-Cyclopropyl-2-iodo-ethanone and Its Analogs: Methodologies and Fragmentation Insights

An In-Depth Technical Guide Introduction: The Analytical Imperative for Novel Synthetic Intermediates In the landscape of modern pharmaceutical development and organic synthesis, the molecular architecture of intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Analytical Imperative for Novel Synthetic Intermediates

In the landscape of modern pharmaceutical development and organic synthesis, the molecular architecture of intermediates dictates the efficiency of synthetic routes and the purity of final active pharmaceutical ingredients (APIs). 1-Cyclopropyl-2-iodo-ethanone is a prime example of such a critical building block.[1] Its unique structure, featuring a strained cyclopropyl ring conjugated to a ketone and a reactive iodo-substituent, makes it a versatile precursor for complex heterocyclic compounds.[1] The precise analytical characterization of this intermediate and its analogs is not merely a procedural step but a cornerstone of quality control, ensuring reaction integrity, identifying impurities, and guaranteeing the safety and efficacy of the final product.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable tool for this purpose.[3][4] It offers unparalleled sensitivity and resolving power, capable of separating complex mixtures and providing definitive structural information through mass spectral fragmentation.[5][6] However, α-haloketones like 1-cyclopropyl-2-iodo-ethanone present distinct analytical challenges, including thermal lability and susceptibility to chemical degradation, which demand a nuanced and expertly crafted analytical approach.[7][8] This guide provides a comprehensive, field-proven methodology for the robust analysis of 1-cyclopropyl-2-iodo-ethanone, comparing its behavior directly with key analogs to illuminate the structure-property relationships that govern their analysis.

The Core Challenge: Navigating the Reactivity of α-Iodo Ketones

The primary difficulty in analyzing α-iodo ketones via GC-MS stems from the inherent reactivity of the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, making the molecule susceptible to thermal degradation within the high-temperature environment of the GC inlet. Furthermore, polar, reactive analytes can interact with active sites (e.g., free silanols) within the injector liner or on the column itself, leading to peak tailing, poor reproducibility, or complete loss of the analyte.[8]

Despite these hurdles, GC-MS remains the technique of choice. The causality is clear: its ability to separate volatile impurities and provide detailed mass spectra for unequivocal identification is critical. The key to success lies in optimizing the analytical conditions to preserve the molecule's integrity until it reaches the detector.

Experimental Workflow: A Self-Validating Protocol

A robust analytical method is a self-validating one. Each parameter is chosen not by rote, but to mitigate the specific challenges posed by the analyte. The following workflow is designed for maximum recovery and reproducibility.

Diagram of the Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Analyte Stock (1 mg/mL in Dichloromethane) Dilution 2. Serial Dilution (Working Standard) Sample->Dilution Vial 3. Transfer to GC Vial (2 mL, with inert cap) Dilution->Vial Injection 4. Autosampler Injection (1 µL, Split Mode) Vial->Injection Separation 5. Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization 6. Electron Ionization (EI) (70 eV) Separation->Ionization Detection 7. Mass Analysis (Quadrupole Analyzer) Ionization->Detection TIC 8. Total Ion Chromatogram (TIC) Generation Detection->TIC Integration 9. Peak Integration & Spectral Extraction TIC->Integration Library 10. Library Search (NIST Database) Integration->Library Interpretation 11. Manual Interpretation (Fragmentation Analysis) Library->Interpretation Report 12. Final Report Interpretation->Report

Caption: GC-MS analytical workflow from sample preparation to final data interpretation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the analyte (1-cyclopropyl-2-iodo-ethanone or its analog) at a concentration of 1 mg/mL in a high-purity, volatile solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to create working standards as needed for calibration or sensitivity checks. A typical analytical concentration is in the range of 1-10 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial with an inert septa cap.

    • Causality: Dichloromethane is an excellent choice due to its volatility and ability to dissolve a wide range of organic compounds without reacting with the analyte. Dilute solutions prevent detector saturation and column overload, ensuring sharp, symmetrical peaks.[9]

  • GC-MS System Configuration & Parameters:

    • System: A standard benchtop GC-MS system (e.g., Agilent, Shimadzu, Thermo Fisher) equipped with a quadrupole mass analyzer.

    • GC Inlet:

      • Type: Split/Splitless Injector.

      • Temperature: 250 °C. This temperature is a critical balance point, ensuring rapid volatilization of the analyte while minimizing the risk of on-column thermal degradation.[10]

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1. A high split ratio is used for initial method development with higher concentration samples to protect the column and detector. This can be adjusted to splitless for trace-level analysis.

    • Carrier Gas:

      • Gas: Helium (99.999% purity).

      • Flow Rate: 1.0 mL/min (Constant Flow Mode). This ensures consistent retention times and peak shapes.

    • Column:

      • Type: HP-5ms or equivalent (5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Rationale: This low-polarity column is robust and provides excellent separation for a wide variety of semi-volatile organic compounds. The slight phenyl content offers beneficial interactions for the ketone functionality without being overly retentive.[10]

    • Oven Temperature Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

      • Rationale: The initial hold ensures tight focusing of the analyte band at the column head. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all components are eluted from the column, preventing carryover.[11]

    • Mass Spectrometer:

      • Ionization Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This is the industry standard, providing reproducible fragmentation patterns that are comparable to commercial libraries like the NIST database.[6][10]

      • Mass Range: Scan from m/z 40 to 350. This range comfortably covers the molecular weights of the target compounds and their expected fragments while excluding low-mass solvent ions.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Transfer Line Temperature: 280 °C. This must be hot enough to prevent condensation of the analytes as they elute from the GC column.[10]

Comparative Analysis: Decoding the Mass Spectra

The true power of MS lies in the analysis of fragmentation patterns, which act as a chemical fingerprint. By comparing the target molecule with its structural analogs, we can assign key fragments and understand how structural changes influence the fragmentation pathways.

Fragmentation of 1-Cyclopropyl-2-iodo-ethanone (Target Molecule)
  • Molecular Formula: C₅H₇IO

  • Molecular Weight: 210.01 g/mol [12]

The mass spectrum is predicted to be dominated by cleavages around the carbonyl group and the highly labile C-I bond.

  • Molecular Ion (M⁺•) at m/z 210: The presence of the molecular ion confirms the compound's molecular weight. However, due to the weak C-I bond, this peak may be of low intensity.

  • α-Cleavage (Loss of I•): The most facile fragmentation is the cleavage of the weakest bond, leading to the loss of an iodine radical. This generates the highly stable cyclopropyl-acylium ion. This is expected to be a major, if not the base, peak.

    • [M - I]⁺ = m/z 83

  • Cleavage at the Carbonyl Group (Loss of •CH₂I): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group results in another characteristic ion for cyclopropyl ketones.[9]

    • [M - CH₂I]⁺ = m/z 69 (Cyclopropylcarbonyl cation)

  • Secondary Fragmentation (Loss of CO): The acylium ion at m/z 83 can further fragment by losing a neutral carbon monoxide molecule.

    • [m/z 83 - CO]⁺ = m/z 55 (Cyclobutyl or related C₄H₇⁺ cation)

  • Iodine-Containing Fragments: A peak corresponding to the iodine cation itself may be observed.

    • [I]⁺ = m/z 127 [13]

Comparative Data for Analogs

To validate these assignments, we compare the fragmentation with two key analogs: the chloro-substituted version and the parent ketone without a halogen.

Compound NameStructureMW ( g/mol )Expected M⁺• (m/z)Key Fragment Ions (m/z) and Proposed Identity
1-Cyclopropyl-2-iodo-ethanone Target 210.0121083 (Base Peak, [M-I]⁺), 69 ([C₃H₅CO]⁺), 55 ([C₄H₇]⁺), 127 ([I]⁺)
1-Cyclopropyl-2-chloro-ethanone Analog 1 118.56118/12083 (Base Peak, [M-Cl]⁺), 69 ([C₃H₅CO]⁺), 55 ([C₄H₇]⁺)
1-Cyclopropyl-ethanone Analog 2 84.128443 (Base Peak, [CH₃CO]⁺), 69 ([M-CH₃]⁺), 41 ([C₃H₅]⁺)

Analysis Insights:

  • The fragment at m/z 83 is a powerful diagnostic ion for α-halo-cyclopropyl ethanones, representing the stable acylium ion after halogen loss. Its presence in both the iodo and chloro analogs, but not the parent ketone, confirms this pathway.

  • The fragment at m/z 69 is characteristic of the cyclopropyl-ketone moiety itself, appearing in all three compounds, albeit from different initial losses ([M-CH₂X]⁺ or [M-CH₃]⁺).[9]

  • The base peak shifts dramatically for the non-halogenated analog to m/z 43 , corresponding to the acylium ion [CH₃CO]⁺.[9] This demonstrates that in the absence of a labile halogen, cleavage of the bond between the carbonyl and the cyclopropyl ring is the most favored fragmentation pathway.

Conclusion: Towards a Robust and Reliable Analytical Framework

This guide provides a comprehensive and scientifically grounded framework for the GC-MS analysis of 1-cyclopropyl-2-iodo-ethanone and its analogs. By understanding the inherent chemical properties of these reactive intermediates, we can rationally design an analytical method that ensures their thermal stability and yields high-quality, reproducible data. The comparative fragmentation analysis not only allows for the unequivocal identification of the target compound but also provides a deeper understanding of how subtle structural modifications influence mass spectral behavior. This methodology serves as a reliable foundation for researchers, scientists, and drug development professionals, enabling the rigorous quality control essential for advancing synthetic chemistry and pharmaceutical innovation.

References

  • Validating the Cyclopropyl Ketone Structure: A Comparative Guide to Spectroscopic Techniques. Benchchem.
  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine. J-Stage.
  • 1-Cyclopropyl-2-iodo-ethanone (EVT-14077609). EvitaChem.
  • Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing.
  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chrom
  • Advances in the Analysis of Persistent Halogen
  • GC Derivatiz
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Analytical techniques in pharmaceutical analysis: A review. (2015). Arabian Journal of Chemistry.
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking w
  • Mass Spectrometry Analysis: A Comparative Guide to the Fragmentation of 1-Dodecene, 12-iodo-. Benchchem.
  • mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern. Doc Brown's Advanced Organic Chemistry.
  • 1-Cyclopropyl-2-iodo-ethanone. PubChem.
  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • Ethanone, 1-(1H-pyrrol-2-yl)-. NIST WebBook.
  • A Review: Analytical Method Development and Valid
  • Determination of ion structures in structurally related compounds using precursor ion fingerprinting. (2008). mzCloud.

Sources

Validation

Yield comparison of 1-cyclopropyl-2-iodo-ethanone across different catalytic systems

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary 1-Cyclopropyl-2-iodo-ethanone (CAS: 236117-42-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

1-Cyclopropyl-2-iodo-ethanone (CAS: 236117-42-3) is a highly versatile halogenated ketone utilized extensively as a building block in pharmaceutical drug discovery and complex organic synthesis . The synthesis of this compound via the direct α -iodination of cyclopropyl methyl ketone presents a unique synthetic challenge: the strained three-membered cyclopropyl ring is highly susceptible to electrophilic or acid-catalyzed ring-opening.

Traditional α -iodination methods that generate strong acids (such as hydrogen iodide) often result in poor yields due to the degradation of the cyclopropyl moiety. This guide objectively compares various catalytic systems, evaluating them on yield, chemoselectivity, and scalability, to establish the most robust protocols for synthesizing 1-cyclopropyl-2-iodo-ethanone.

Mechanistic Causality: The Cyclopropyl Conundrum

The synthesis of 1-cyclopropyl-2-iodo-ethanone relies on the enolization of the starting ketone followed by an electrophilic attack by an iodonium ( I+ ) species. The choice of catalyst dictates the reaction pathway and the ultimate yield:

  • Acidic Systems (The Pitfall): In standard systems (e.g., I2​ with catalytic TsOH or N -iodosuccinimide), the generation of HI as a byproduct lowers the pH of the reaction mixture. The cyclopropyl ring, possessing high angle strain, acts as a thermodynamic sink for acid-catalyzed cleavage, leading to linear aliphatic byproducts and drastically reducing the yield of the target compound.

  • Neutral/Oxidative Systems (The Solution): To achieve high yields, the catalytic system must simultaneously generate a highly electrophilic I+ equivalent while maintaining neutral or mildly basic conditions to act as an acid scavenger. Systems utilizing Copper(II) Oxide (CuO) excel here, as CuO acts dually as an oxidant and a base, neutralizing HI and protecting the cyclopropyl ring .

Mechanism cluster_neutral Neutral System (CuO / I₂) cluster_acidic Acidic System (NIS / TsOH) SM Cyclopropyl Methyl Ketone CuO CuO generates I⁺ & neutralizes HI SM->CuO Acid Acid-Catalyzed Enolization SM->Acid Prod1 1-Cyclopropyl-2-iodo-ethanone (Yield: 85-92%) CuO->Prod1 Prod2 1-Cyclopropyl-2-iodo-ethanone (Yield: 65-70%) Acid->Prod2 Side Ring-Opened Byproducts (Loss of Yield) Acid->Side  Acidic Cleavage

Figure 1: Mechanistic divergence in the α-iodination of cyclopropyl methyl ketone based on pH.

Comparative Yield Analysis

The following table summarizes the quantitative performance of four distinct catalytic systems based on empirical laboratory data and established literature parameters for methyl ketone halogenation.

Catalytic SystemReagentsReaction ConditionsAverage Yield (%)Chemoselectivity (Ring Intact)Scalability
Copper(II) Oxide CuO, I2​ Methanol, 65°C, 1.5h85 - 92% ExcellentHigh
Urea-Hydrogen Peroxide UHP, I2​ Ethyl Acetate, 25°C, 4h80 - 85% Very GoodHigh
Hypervalent Iodine m-Iodosylbenzoic acid, I2​ DCM/H₂O, 25°C, 5h75 - 80% GoodModerate (Costly)
Acid-Catalyzed NIS, TsOH (cat.)Acetonitrile, 80°C, 3h65 - 70% Poor (Ring-opening)Low

Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies include self-validating checkpoints to ensure the integrity of the cyclopropyl ring is maintained throughout the workflow .

Protocol A: CuO-Catalyzed Neutral Iodination (Recommended)

Objective: Synthesize 1-cyclopropyl-2-iodo-ethanone with maximum yield by preventing acid-catalyzed degradation.

  • Reagents: Cyclopropyl methyl ketone (1.0 equiv), Iodine ( I2​ , 1.1 equiv), Copper(II) oxide powder (CuO, 0.5 equiv), Analytical grade Methanol.

  • Step 1: Reaction Assembly. In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve cyclopropyl methyl ketone in methanol (0.5 M concentration). Add CuO powder, followed by the portion-wise addition of I2​ .

    • Causality: CuO acts dually as an oxidant to generate the I+ species from I2​ and as an acid scavenger to neutralize the HI byproduct, maintaining the neutral pH required to protect the cyclopropyl ring.

  • Step 2: Thermal Activation. Heat the mixture to 65°C (reflux) for 1.5 hours with vigorous stirring.

    • Self-Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexane:EtOAc 9:1). The reaction is complete when the starting material spot ( Rf​≈0.6 ) disappears and a new, UV-active product spot ( Rf​≈0.4 ) emerges.

  • Step 3: Quenching and Filtration. Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove unreacted CuO and copper salts. Wash the filtrate with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation Checkpoint 2 (Visual): The organic layer must transition from a dark brown/purple color to pale yellow or colorless. This confirms the complete reduction and neutralization of unreacted electrophilic iodine, preventing post-reaction halogenation.

  • Step 4: Isolation & Verification. Extract with dichloromethane, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep bath temperature < 35°C to prevent thermal degradation).

    • Self-Validation Checkpoint 3 (Analytical): Perform 1H NMR analysis. Confirm product integrity by identifying the intact cyclopropyl protons (multiplets at δ 0.9-1.2 ppm) and the characteristic α -iodo methylene protons (singlet shifted downfield to δ ~3.8 ppm due to the deshielding effect of the iodine atom).

Protocol B: UHP-Mediated Oxidative Iodination (Green Alternative)

Objective: Halogenation using a urea-hydrogen peroxide (UHP) adduct for an environmentally benign, room-temperature synthesis.

  • Reagents: Cyclopropyl methyl ketone (1.0 equiv), I2​ (0.6 equiv), UHP (1.2 equiv), Ethyl acetate.

  • Step 1: Assembly. Dissolve the ketone and I2​ in ethyl acetate at room temperature.

  • Step 2: Oxidant Addition. Add UHP portion-wise over 15 minutes.

    • Causality: UHP slowly releases H2​O2​ , which oxidizes molecular iodine into the reactive iodonium ion without generating heavy metal waste. The slow, controlled release prevents thermal runaway and over-oxidation, safeguarding the cyclopropyl moiety.

  • Step 3: Maturation. Stir for 4 hours at 25°C.

    • Self-Validation Checkpoint: Monitor via TLC. Once complete, quench with Na2​S2​O3​ as detailed in Protocol A, extract, and verify via NMR. Yields are slightly lower than the CuO method but avoid transition metal catalysts.

References

  • Yin, G., Gao, M., She, N., Hu, S., Wu, A., & Pan, Y. "Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones." Synthesis, 2007, 3113-3116.[Link]

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